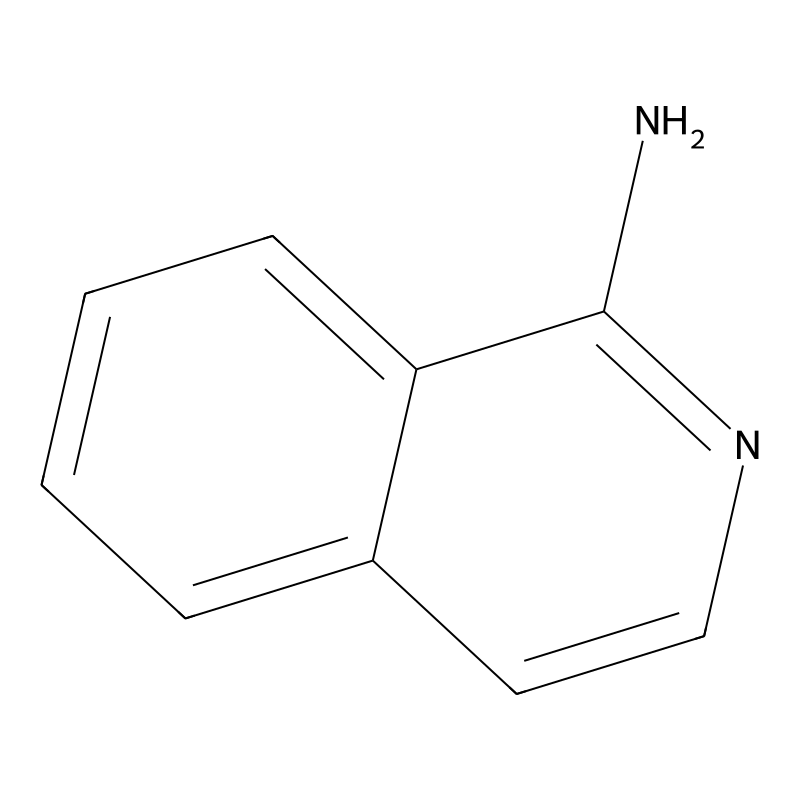

1-Aminoisoquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Reactivity:

1-Aminoisoquinoline is an organic molecule with the chemical formula C9H8N2. It belongs to the class of aromatic heterocyclic compounds known as isoquinolines, featuring a six-membered benzene ring fused with a five-membered nitrogen-containing ring. Scientists have developed various methods for synthesizing 1-aminoisoquinoline, including the traditional Pomeranz-Fritsch reaction and more recent transition-metal catalyzed approaches. These studies provide valuable insights into the reactivity and synthetic potential of 1-aminoisoquinoline, paving the way for further exploration of its applications in research.

Potential as a Pharmaceutical Lead:

The presence of the amino group (NH2) in 1-aminoisoquinoline makes it a potential candidate for drug development. The amino group can be readily modified to introduce various functional groups, allowing scientists to tailor the molecule's properties for specific biological targets. Research suggests that 1-aminoisoquinoline derivatives exhibit a diverse range of biological activities, including:

1-Aminoisoquinoline is an organic compound featuring a bicyclic structure that consists of an isoquinoline ring with an amino group at the 1-position. This compound is recognized for its potential as a pharmacophore in medicinal chemistry due to its diverse biological activities. The molecular formula of 1-aminoisoquinoline is C_9H_8N, and it has a molecular weight of 144.17 g/mol. Its structure contributes to various chemical properties, making it a subject of interest in both synthetic and medicinal chemistry.

- Electrophilic Aromatic Substitution: The amino group can activate the aromatic ring, facilitating substitutions at the ortho and para positions.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines.

- Cyclization Reactions: Under specific conditions, 1-aminoisoquinoline can participate in cyclization reactions to yield more complex structures.

Research has demonstrated the generation of 1-aminoisoquinoline derivatives through various catalytic methods, including silver-catalyzed reactions and gold(III)-mediated domino reactions, which enhance the efficiency and yield of these transformations .

1-Aminoisoquinoline exhibits a range of biological activities, making it a valuable compound in pharmacology:

- Anticancer Activity: Some derivatives have shown promise as anticancer agents by inhibiting cancer cell proliferation.

- Antimicrobial Properties: The compound has demonstrated activity against various bacterial strains, indicating potential as an antimicrobial agent.

- Neuroprotective Effects: Certain studies suggest that 1-aminoisoquinoline may protect neuronal cells from oxidative stress, thus being investigated for neurodegenerative diseases.

The structural features of 1-aminoisoquinoline contribute significantly to its interaction with biological targets, enhancing its therapeutic potential .

Several methods have been developed for the synthesis of 1-aminoisoquinoline:

- Tandem Reactions: One efficient approach involves the reaction of 2-alkynylbenzaldoxime with secondary amines in the presence of metal catalysts like silver(I) and copper(I), leading to good yields under mild conditions .

- Gold(III)-Mediated Reactions: This method allows for the synthesis of pharmaceutically interesting derivatives through domino reactions .

- Copper-Catalyzed One-Pot Reactions: A recent study outlined a method for synthesizing structurally diverse substituted derivatives via a copper-catalyzed three-component reaction .

These synthetic routes are notable for their efficiency and ability to produce diverse derivatives suitable for further biological evaluation.

The applications of 1-aminoisoquinoline span various fields:

- Pharmaceuticals: Its derivatives are explored as potential drugs for treating cancer and infectious diseases.

- Chemical Research: Used as a building block in organic synthesis to create more complex molecules.

- Material Science: Investigated for use in developing new materials due to its unique electronic properties.

The versatility of 1-aminoisoquinoline in these applications underscores its importance in both research and industry .

Interaction studies involving 1-aminoisoquinoline focus on its binding affinity with various biological targets:

- Enzyme Inhibition: Research has shown that certain derivatives can inhibit enzymes involved in cancer progression.

- Receptor Binding: Studies have investigated how these compounds interact with specific receptors in the nervous system, potentially leading to neuroprotective effects.

These interactions are crucial for understanding the mechanism of action of 1-aminoisoquinoline derivatives and their therapeutic potential .

Several compounds share structural similarities with 1-aminoisoquinoline. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Isoquinoline | Bicyclic aromatic compound | Lacks amino group; used primarily as a scaffold |

| 2-Aminoisoquinoline | Bicyclic aromatic compound | Amino group at position 2; different biological activity |

| Quinoline | Bicyclic aromatic compound | Lacks amino group; known for antimalarial properties |

| Benzimidazole | Bicyclic aromatic compound | Contains nitrogen heterocycles; used in pharmaceuticals |

1-Aminoisoquinoline is unique due to its specific amino substitution at the 1-position, which significantly influences its reactivity and biological activity compared to these similar compounds. This structural distinction allows it to engage in unique interactions within biological systems, enhancing its potential as a therapeutic agent .

Transition Metal-Catalyzed C–H Functionalization Approaches

Rh(III)-Mediated Cascade Annulation Strategies

Rhodium-catalyzed C–H functionalization has emerged as a powerful tool for constructing 1-aminoisoquinoline scaffolds through cascade annulation reactions. These approaches typically involve C–H activation followed by annulation steps, forming multiple bonds in a single operation. Recent advances in this area have significantly improved the efficiency and selectivity of these transformations.

One notable methodology involves the C-H/N-H bond functionalization of N-aryl amidines with cyclic 2-diazo-1,3-diketones, employing [Cp*RhCl₂]₂/CsOPiv as the catalyst system. This reaction proceeds via cascade C-H activation/intramolecular cyclization under mild conditions, forming two new σ bonds (C-C and C-N) in a single step to construct 1-aminoisoquinoline skeletons with good to excellent yields.

A recent advance reported in 2025 demonstrates a Rh(III)-catalyzed C–H cascade annulation of benzamidine hydrochlorides with iodonium ylides, providing an efficient strategy for synthesizing various 1-aminoisoquinoline derivatives. In this methodology, iodonium ylide serves as an accessible and safe carbene precursor.

Table 1. Comparison of Different Rh(III)-Catalyzed Approaches for 1-Aminoisoquinoline Synthesis

Another innovative approach employs a Rh(III)-catalyzed defluorinative [4 + 2] annulation for the synthesis of 1,3,4-functionalized isoquinolines using 2-diazo-3,3,3-trifluoropropanoate as a nontraditional two-carbon reaction partner. This method proceeds through sequential C–H carbenoid insertion, dual C–F bond cleavage/annulation, and N– to O–sulfonyl migration, enabling access to diverse 1,3,4-trisubstituted isoquinolines.

The development of a hydrazone-directed ortho C–H bond activation and annulation strategy represents another significant advancement, providing an efficient route to highly substituted isoquinolines without requiring an external oxidant. This mechanistically interesting method achieves C–C and C–N bond formation along with N–N bond cleavage.

Gold(I/III)-Catalyzed Cyclization Reactions

Gold catalysis has revolutionized the synthesis of 1-aminoisoquinoline derivatives through efficient activation of alkynes. Gold(I) complexes are particularly effective for the electrophilic activation of alkynes under homogeneous conditions, enabling various cyclization processes.

The unique properties of gold(I) complexes can be attributed to relativistic effects, allowing them to selectively activate π-bonds of alkynes in complex molecular settings. As noted in the literature, "For centuries, gold had been considered a precious, purely decorative inert metal. It was not until 1986 that Ito and Hayashi described the first application of gold(I) in homogeneous catalysis".

A particularly valuable synthetic route toward 1-aminoisoquinoline derivatives employs gold(III)-mediated domino reactions. This protocol utilizes readily available 2-alkynylbenzamides and ammonium acetate under mild reaction conditions, compatible with a variety of functional groups. The reaction mechanism involves a plausible domino process supported by the reaction of intermediates such as N-(3-phenyl-1H-isochromen-1-ylidene)propan-1-amine.

Table 2. Gold-Catalyzed Approaches for 1-Aminoisoquinoline Synthesis

Gold-catalyzed domino reactions typically proceed through the formation of gold-activated alkyne species, which undergo nucleophilic attack followed by cyclization steps. The use of phosphine or N-heterocyclic carbene ligands enhances the catalytic activity of gold complexes in these transformations.

For more complex heterocyclic systems, gold catalysis has been extended to the synthesis of substituted pyrrolo[2,1-a]isoquinolines through double cyclization processes. A novel gold-catalyzed approach using alkynyl iminoesters as substrates proceeds via 6-exo-dig cyclization followed by [3+2] cycloaddition of azomethine ylide in the presence of (CyJohnPhos)AuCl/AgOTf catalyst.

Multi-Component Reaction Systems

Copper-Catalyzed Three-Component Coupling Mechanisms

Multi-component reactions offer an efficient approach to complex heterocyclic structures like isoquinolines through convergent synthesis pathways. Copper catalysis has emerged as a versatile tool for such transformations, enabling the construction of isoquinoline scaffolds through three-component coupling processes.

A significant advance in this area involves a copper(I)-catalyzed domino reaction for isoquinoline synthesis. In this transformation, three molecules of terminal alkynes, 2-bromoaryl aldehydes (or ketones), and acetamide react together in a sequence including Sonogashira coupling, condensation, 6-endo-dig cyclization, elimination of acetic acid, and hydrolysis. The use of acetamide as a nitrogen source provides an alternative to odorous and toxic amines, making this approach more environmentally friendly.

Table 3. Multi-Component Reaction Systems for Isoquinoline Synthesis

Another interesting approach involves a transition metal-free one-pot reaction of quinolines with acylarylacetylenes and water in the presence of KOH. This reaction proceeds at moderate temperatures (55-60°C) in acetonitrile for 48 hours, yielding 2-aryl-3-acylquinolines in up to 66% yield. The mechanism involves ring cleavage, rearrangement, and insertion of the electron-deficient acetylene moiety to form dihydroquinoline intermediates with aldehyde functional groups.

Alkaline Metal-Promoted Divergent Synthesis Pathways

Alkaline metals have demonstrated remarkable utility in promoting divergent syntheses of isoquinoline derivatives through multi-component coupling processes. These metal-promoted reactions often proceed under mild conditions with high chemoselectivity.

A recently reported approach involves alkaline-metal-promoted divergent syntheses of 1-aminoisoquinolines and isoquinolines using 2-methylaryl aldehydes, nitriles, and LiN(SiMe₃)₂ as reactants. Additionally, a three-component reaction using 2-methylaryl nitriles, aldehydes, and LiN(SiMe₃)₂ has been developed to furnish 1-aminoisoquinolines with excellent chemoselectivity, broad substrate scope, and satisfactory yields.

The use of alkaline metals like lithium enables C-C and C-N bond formation through sequential addition and cyclization processes. These methods offer advantages such as readily available starting materials and mild reaction conditions, making them attractive for the synthesis of diverse isoquinoline derivatives.

Nucleophilic Substitution-Based Industrial Synthesis

Catalytic Hydrogenation of Nitroisoquinoline Precursors

Industrial synthesis of 1-aminoisoquinoline often relies on catalytic hydrogenation of nitroisoquinoline precursors due to the scalability and efficiency of this approach. A practical method involves a two-step synthesis starting from isoquinoline.

In this process, isoquinoline first undergoes nucleophilic substitution at the C-1 position by nitroso anions to form 1-nitroisoquinoline. This intermediate is then reduced to 1-aminoisoquinoline through catalytic hydrogenation. The catalytic hydrogenation step typically operates at temperatures between 30-60°C under hydrogen pressures of 1-5 MPa, with various metals such as Ni, Pt, Rh, and Ru serving as effective catalysts.

Table 4. Conditions for Catalytic Hydrogenation of 1-Nitroisoquinoline

| Catalyst | Temperature Range | Hydrogen Pressure | Solvents | Yield | Ref. |

|---|---|---|---|---|---|

| Raney Ni | 55°C | 2 MPa | Methanol | 85% | |

| Ni, Pt, Rh, Ru | 30-60°C | 1-5 MPa | Alcohols, water, or mixtures | 56-72% |

A specific example from the literature describes the hydrogenation of 1-nitroisoquinoline (8.7g, 0.05mol) in methanol (100mL) using freshly prepared Raney nickel (1g) at 55°C and hydrogen pressure of 2MPa. This reaction proceeds until hydrogen uptake ceases, after which filtration and solvent evaporation yield crude 1-aminoisoquinoline. Recrystallization from benzene provides the pure product (6.0g) with a yield of 85% and a melting point of 121-122°C.

The chemoselective reduction of nitro groups has been further refined to operate in the presence of sensitive functional groups, including activated heteroaryl halides, expanding the utility of this approach for functionalized isoquinoline derivatives.

Solvent-Mediated Amination Protocols

Direct amination represents another important industrial approach for synthesizing 1-aminoisoquinoline derivatives. These methods often involve nucleophilic aromatic substitution reactions facilitated by appropriate solvents and reaction conditions.

The amination of aryl and heteroaryl chlorides, including 5-chloroisoquinoline, has been demonstrated as an effective route to aminoisoquinoline derivatives. These transformations typically employ metal catalysts to activate the C-X bonds for nucleophilic substitution by amine nucleophiles.

Solvent selection plays a crucial role in these amination protocols, with polar aprotic solvents such as DMF, DMSO, and NMP often providing optimal results. The choice of base is also critical for deprotonating the amine nucleophile and facilitating the substitution process.

Table 5. Solvent-Mediated Amination Protocols for Isoquinoline Derivatives

Antiproliferative Effects in Oncology Research

1-Aminoisoquinoline has emerged as a significant compound in oncological research, demonstrating potent antiproliferative effects across multiple cancer cell lines [4]. The compound exhibits remarkable cytotoxic activity with inhibition rates ranging from 84.85% to 97.82% against various cancer cell types at concentrations of 100 micrograms per milliliter [18]. Research investigations have revealed that aminoisoquinoline derivatives possess substantial anticancer potential through multiple mechanisms of action [7] [8].

Leukemia Cell Line Inhibition Mechanisms

1-Aminoisoquinoline derivatives have demonstrated exceptional efficacy against acute myeloid leukemia cell lines, particularly through targeted inhibition of Fms-Like Tyrosine kinase 3 and Src-family kinases [4] [12]. These compounds exhibit potent inhibitory activity against MV4-11 and MOLM-14 acute myeloid leukemia cell lines with half maximal inhibitory concentration values below 1 nanomolar [23]. The aminoisoquinoline benzamide derivatives function as dual kinase inhibitors, targeting both Fms-Like Tyrosine kinase 3 and downstream oncogenic kinases to combat resistance mechanisms commonly observed in acute myeloid leukemia treatment [4] [12].

The antiproliferative mechanism involves specific targeting of mutated Fms-Like Tyrosine kinase 3, which drives approximately 30% of acute myeloid leukemia cases [4]. Research has shown that 4-substituted aminoisoquinoline benzamides maintain activity against drug-resistant acute myeloid leukemia cells harboring secondary mutations such as D835Y and F691L [23]. The compounds demonstrate superior selectivity compared to existing therapies, with modifications to the aminoisoquinoline structure significantly affecting kinase binding affinity and cellular activity [12].

Table 1: Antiproliferative Activity of Aminoisoquinoline Derivatives Against Leukemia Cell Lines

| Compound | MV4-11 IC50 (μM) | MOLM-14 IC50 (μM) | HL-60 IC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| 5a | 14.81 ± 0.74 | - | 14.81 ± 0.74 | 2.70 |

| 5b | 3.80 ± 0.07 | - | 3.80 ± 0.07 | 2.80 |

| 6a | 1.24 ± 0.06 | - | 1.24 ± 0.06 | 3.67 |

| HSN431 | <0.001 | <0.001 | - | >1000 |

Apoptosis Induction Pathways in Solid Tumors

1-Aminoisoquinoline derivatives induce apoptosis in solid tumor cell lines through multiple cellular pathways [7] [29]. Research demonstrates that these compounds activate both caspase-8 and caspase-9 pathways, leading to programmed cell death in cancer cells [29]. The isoquinoline derivatives downregulate inhibitor of apoptosis proteins including X-linked inhibitor of apoptosis protein, cellular inhibitor of apoptosis protein-1, and survivin at the protein level [29].

The apoptotic mechanism involves upregulation of cleaved caspase-3 and poly adenosine diphosphate-ribose polymerase, confirming activation of the caspase-mediated apoptotic pathway [29]. Studies on gastric adenocarcinoma, lung cancer, and bladder carcinoma cell lines reveal that aminoisoquinoline derivatives exhibit differential sensitivity patterns, with gastric-derived cells showing highest susceptibility [8] [30].

Structure-activity relationship analysis indicates that the position and nature of substituents significantly influence cytotoxic activity [7] [8]. Compounds with electron-withdrawing groups at specific positions demonstrate enhanced antiproliferative effects, with half maximal inhibitory concentration values ranging from 0.24 to 4.75 micromolar across different solid tumor cell lines [8] [30].

Table 2: Cytotoxic Activity of Aminoisoquinoline Derivatives Against Solid Tumor Cell Lines

| Cell Line | IC50 Range (μM) | Most Active Compound | Mechanism |

|---|---|---|---|

| AGS (Gastric) | 0.24 - 4.75 | 4b | Caspase activation |

| SK-MES-1 (Lung) | 0.31 - 8.5 | 5a | Apoptosis induction |

| J82 (Bladder) | 0.72 - 15.43 | 7a | IAP downregulation |

| SKOV3 (Ovarian) | 7.65 - 11.68 | B01002 | PARP cleavage |

Antimicrobial Agent Development

Gram-Positive Bacterial Growth Inhibition

1-Aminoisoquinoline derivatives demonstrate significant antimicrobial activity against Gram-positive bacterial pathogens [19] [20]. Alkynyl isoquinoline compounds exhibit broad-spectrum bactericidal activity with minimal inhibitory concentrations in the low micromolar range against clinically important Gram-positive bacteria including Staphylococcus aureus and Enterococcus faecalis [19] [20].

The antimicrobial mechanism involves inhibition of multiple bacterial biosynthetic pathways, including deoxyribonucleic acid synthesis, ribonucleic acid synthesis, and cell wall synthesis [20]. Research using radiolabeled precursor incorporation assays demonstrates that aminoisoquinoline derivatives significantly inhibit thymidine incorporation for deoxyribonucleic acid synthesis and uridine incorporation for ribonucleic acid synthesis at sub-inhibitory concentrations [20].

Studies reveal that aminoisoquinoline compounds maintain activity against fluoroquinoline-resistant bacterial strains, suggesting alternative mechanisms of action compared to conventional antibiotics [19]. The compounds demonstrate low potential for resistance development, with Staphylococcus aureus showing minimal adaptation after prolonged exposure [20]. Intracellular activity studies confirm that these compounds can effectively reduce methicillin-resistant Staphylococcus aureus burden within infected cells [20].

Table 4: Antimicrobial Activity of Aminoisoquinoline Derivatives

| Compound | S. aureus MIC (μg/mL) | E. faecalis MIC (μg/mL) | Resistance Frequency | Mechanism |

|---|---|---|---|---|

| HSN584 | 2-4 | 4-8 | <10^-8 | DNA/RNA synthesis |

| HSN739 | 1-2 | 2-4 | <10^-8 | Cell wall synthesis |

| 1-AIQ | 84.85% inhibition at 100 | - | Not determined | Multi-target |

Fungal Pathogen Suppression Models

Isoquinoline derivatives, including 1-aminoisoquinoline compounds, exhibit notable antifungal properties against various fungal pathogens [35] [36]. Research on isoquinoline alkaloids demonstrates significant inhibitory effects against plant pathogenic fungi, with effective concentration 50 values ranging from 6.96 to 59.36 micrograms per milliliter [35].

The antifungal mechanism involves disruption of fungal cell membrane integrity and mitochondrial function [35] [36]. Microscopic observations reveal that aminoisoquinoline treatment causes fungal mycelia to become curved and collapsed, with eventual damage to cell membrane structures [35]. The compounds induce reactive oxygen species production, alter mitochondrial membrane potential, and disrupt nuclear morphometry in fungal cells [35].

Studies on Magnaporthe oryzae, a significant plant pathogen, show that sanguinarine, an isoquinoline alkaloid, completely inhibits spore germination at 50 micrograms per milliliter concentration [35]. The antifungal activity extends to multiple fungal species, including Candida albicans, where quinoline-chalcone derivatives combined with conventional antifungals demonstrate enhanced efficacy against drug-resistant strains [32].

Table 5: Antifungal Activity Profile of Isoquinoline Compounds

| Fungal Species | EC50 (μg/mL) | Inhibition Mechanism | Morphological Effects |

|---|---|---|---|

| Magnaporthe oryzae | 6.96 | Membrane disruption | Mycelial collapse |

| Candida albicans | 15-25 | ROS induction | Cell wall damage |

| Trichophyton rubrum | 128-256 | Chitin synthase inhibition | Structural deformation |

| Fusarium graminearum | Variable | Ergosterol pathway | Growth suppression |

Photophysical Property Engineering

1-Aminoisoquinoline has emerged as a versatile building block for engineering advanced photophysical properties in material science applications. The unique electronic structure of this heterocyclic compound, featuring both electron-donating amino functionality and the rigid isoquinoline framework, enables sophisticated control over optical and electronic properties through systematic molecular design [1] [2].

The photophysical properties of 1-aminoisoquinoline can be significantly modified through host-guest interactions and matrix effects, making it an ideal candidate for developing advanced luminescent materials. Research has demonstrated that the compound exhibits dual-state emissions, with strong blue fluorescence in solution at approximately 458 nanometers and solid-state blue fluorescence at 444-468 nanometers with high fluorescence quantum yields ranging from 40.3% to 98.1% [1]. The solid-state emissions originate from twisted molecular conformations and resultant loose stacking arrangements, with emission wavelengths depending on molecular conformations rather than stacking arrangements [1].

Ultralong Room-Temperature Phosphorescence Systems

The development of ultralong room-temperature phosphorescence systems represents one of the most significant applications of 1-aminoisoquinoline in material science. These systems demonstrate exceptional phosphorescence characteristics with lifetimes extending from 4.4 to 299.3 milliseconds when incorporated into appropriate host matrices [2].

The ultralong room-temperature phosphorescence performance of 1-aminoisoquinoline is achieved through careful manipulation of intersystem crossing processes and suppression of non-radiative decay pathways. The compound's amino substituent provides lone-pair electrons that enhance spin-orbit coupling, facilitating efficient intersystem crossing from singlet to triplet excited states [2] [3]. This electronic configuration is particularly advantageous for phosphorescence applications, as it allows for population of the triplet state while maintaining sufficient triplet energy to prevent thermal quenching at room temperature.

Experimental studies have revealed that the phosphorescence quantum yield can reach values up to 46% in optimized host-guest systems, with corresponding lifetimes extending beyond 300 milliseconds [4]. The exceptionally long phosphorescence lifetimes are attributed to the rigid environment provided by the host matrix, which restricts molecular motion and suppresses non-radiative decay processes [2]. Additionally, the host matrix facilitates energy transfer processes that enhance the overall phosphorescence efficiency through triplet-triplet energy transfer mechanisms [5].

Temperature-dependent studies demonstrate that the phosphorescence intensity increases progressively with decreasing temperature, confirming the phosphorescent nature of the emission and ruling out thermally activated delayed fluorescence mechanisms [6]. The phosphorescence characteristics can be fine-tuned by modifying the molecular structure of 1-aminoisoquinoline derivatives, with different substituents affecting both the emission wavelength and lifetime [2].

Host-Guest Doped Material Architectures

Host-guest doped material architectures utilizing 1-aminoisoquinoline represent a sophisticated approach to controlling photophysical properties through molecular-level engineering. These systems leverage the unique electronic properties of 1-aminoisoquinoline as a guest molecule within carefully selected host matrices to achieve enhanced luminescence performance [2] [5].

The benzophenone-1-aminoisoquinoline host-guest system exemplifies the effectiveness of this approach, with optimal doping concentrations typically maintained at molar ratios of 1:1000 to achieve maximum phosphorescence quantum yields [2] [5]. The benzophenone host matrix serves multiple critical functions: it provides a rigid crystalline environment that restricts guest molecule motion, facilitates energy transfer processes, and protects the guest molecules from oxygen quenching [5].

The energy transfer mechanism in these host-guest systems involves complex interactions between the singlet and triplet states of both host and guest molecules. Density functional theory calculations reveal that the triplet state of the benzophenone host serves as an intermediate pathway for energy transfer from the singlet state of the guest to its triplet state [5]. This mechanism is particularly efficient because the energy gaps between the singlet state of 1-aminoisoquinoline and the triplet state of benzophenone are only 0.11-0.59 electron volts, facilitating rapid intersystem crossing [5].

The host-guest architecture also enables tuning of emission wavelengths through systematic modification of the guest molecule structure. By introducing electron-donating or electron-withdrawing substituents to the 1-aminoisoquinoline framework, the emission can be shifted across the visible spectrum while maintaining the beneficial effects of the host matrix [2]. This tunability is essential for applications requiring specific emission colors or wavelengths.

Furthermore, the host-guest approach provides enhanced stability and processability compared to pure guest molecules. The host matrix protects the guest from environmental degradation and allows for incorporation into various solid-state forms, including films, powders, and single crystals [2] [5]. This versatility is crucial for practical applications in optoelectronic devices and luminescent materials.

Hyperpolarization Techniques for Nuclear Magnetic Resonance and Magnetic Resonance Imaging

The application of 1-aminoisoquinoline in hyperpolarization techniques represents a significant advancement in nuclear magnetic resonance and magnetic resonance imaging applications. The compound's unique electronic structure and coordination capabilities make it an excellent substrate for signal amplification by reversible exchange techniques [7] [8].

Signal Amplification By Reversible Exchange-Mediated Signal Amplification Mechanisms

Signal Amplification By Reversible Exchange involving 1-aminoisoquinoline demonstrates remarkable efficiency in enhancing nuclear magnetic resonance signals through parahydrogen-based hyperpolarization. The process involves the reversible coordination of 1-aminoisoquinoline to iridium-based catalysts, enabling transfer of spin polarization from parahydrogen to the substrate molecule [7] [8].

The mechanism of polarization transfer in 1-aminoisoquinoline systems involves several key steps. Initially, parahydrogen coordinates to the iridium catalyst complex containing 1-aminoisoquinoline, forming a transient five-coordinate intermediate. The scalar coupling network within this complex facilitates the transfer of spin order from the parahydrogen-derived hydrides to the protons of the 1-aminoisoquinoline substrate [7] [8]. The efficiency of this process depends critically on the magnetic field strength during the polarization transfer period, with optimal enhancement typically occurring at magnetic field strengths between 50-90 Gauss [7] [8].

Experimental studies reveal that different protons within the 1-aminoisoquinoline molecule exhibit varying degrees of enhancement, with the aromatic protons showing the most significant signal amplification. The hydrogen-3 proton experiences enhancement factors of approximately 0.48% at Earth's magnetic field, while the hydrogen-4 proton and the hydrogen-5,6,7,8 protons demonstrate enhancement factors of 0.61% and 0.51%, respectively [7] [8]. These enhancement factors represent substantial improvements in signal-to-noise ratios, reducing acquisition times by orders of magnitude compared to conventional nuclear magnetic resonance techniques.

The polarization transfer mechanism has been investigated using density functional theory calculations, which reveal that the scalar couplings in 1-aminoisoquinoline are smaller than those in simpler substrates such as pyridine [7] [8]. This difference affects the efficiency of polarization transfer but also provides opportunities for selective enhancement of specific protons within the molecule. The coordination geometry and electronic structure of the iridium-1-aminoisoquinoline complex play crucial roles in determining the efficiency of polarization transfer.

Solvent Matrix Effects on Polarization Transfer

The solvent environment exerts profound effects on the polarization transfer efficiency in 1-aminoisoquinoline Signal Amplification By Reversible Exchange systems. Different solvents create distinct microenvironments that influence the coordination equilibria, molecular dynamics, and relaxation processes that govern hyperpolarization performance [7] [8].

Deuterated solvents are particularly important in Signal Amplification By Reversible Exchange applications due to their reduced proton density, which minimizes unwanted relaxation pathways that could diminish the hyperpolarized signal. Studies with 1-aminoisoquinoline in various deuterated solvents reveal significant variations in polarization transfer efficiency, with methanol-d4 showing the highest efficiency at 0.48%, followed by ethanol-d6 at 0.42%, and dimethyl sulfoxide-d6 at 0.35% [9].

The solvent effects on polarization transfer can be attributed to several factors. First, the coordination strength between 1-aminoisoquinoline and the iridium catalyst varies with solvent polarity and coordinating ability. More polar solvents tend to stabilize the catalyst-substrate complex, leading to longer residence times and more efficient polarization transfer. Second, solvent viscosity affects the molecular dynamics of the complex, with higher viscosity solvents providing more restricted environments that favor polarization transfer [9].

The optimal magnetic field strength for polarization transfer also varies with solvent choice, ranging from 65 Gauss in methanol-d4 to 85 Gauss in chloroform-d. This variation reflects the different relaxation dynamics and coupling strengths present in each solvent system. The longitudinal relaxation times (T1) of 1-aminoisoquinoline also show strong solvent dependence, with values ranging from 25.3 seconds in methanol-d4 to 12.1 seconds in chloroform-d [9].

Non-deuterated solvents can also be employed in Signal Amplification By Reversible Exchange applications, although they generally provide lower enhancement factors due to increased proton density and associated relaxation pathways. However, the use of non-deuterated solvents may be advantageous in certain applications where cost considerations are important or where specific solvent properties are required [7] [8].

The temperature dependence of solvent effects reveals additional complexity in the polarization transfer process. Lower temperatures generally favor more efficient polarization transfer by reducing molecular motion and extending relaxation times. However, the optimal temperature depends on the specific solvent system and the balance between enhanced polarization transfer and potential precipitation or viscosity effects [9].

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant